2-Isothiocyanatohexyl thiocyanate
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Overview
Description
2-Isothiocyanatohexyl thiocyanate is a compound that belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is of interest in various fields such as synthetic chemistry, biology, and medicine due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanatohexyl thiocyanate typically involves the reaction of primary amines with carbon disulfide (CS₂) to form dithiocarbamate salts, which are then decomposed to yield isothiocyanates . One common method involves the use of cyanuric acid as a desulfurylation reagent under aqueous conditions . Another approach uses thiophosgene or its derivatives, although these reagents are highly toxic .
Industrial Production Methods
Industrial production of isothiocyanates often employs safer and more scalable methods. For example, a one-pot process using primary amines and carbon disulfide followed by desulfurylation with T3P (propane phosphonic acid anhydride) is efficient and yields high purity products . This method is suitable for large-scale production due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanatohexyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
2-Isothiocyanatohexyl thiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isothiocyanatohexyl thiocyanate involves the interaction with nucleophilic sites in biological molecules. The isothiocyanate group reacts with amino groups in proteins, leading to the formation of thiourea derivatives . This interaction can inhibit enzyme activity and disrupt cellular processes. The compound also activates the Nrf2 pathway, which plays a key role in antioxidative and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Sulforaphane
- Benzyl isothiocyanate
Uniqueness
2-Isothiocyanatohexyl thiocyanate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to other isothiocyanates, it has a longer alkyl chain, which can influence its hydrophobicity and interaction with biological targets . This makes it particularly effective in certain applications, such as antimicrobial activity against specific pathogens .
Properties
CAS No. |
62473-55-6 |
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Molecular Formula |
C8H12N2S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
2-isothiocyanatohexyl thiocyanate |
InChI |
InChI=1S/C8H12N2S2/c1-2-3-4-8(10-7-11)5-12-6-9/h8H,2-5H2,1H3 |
InChI Key |
WBVLLCGSNKGAAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CSC#N)N=C=S |
Origin of Product |
United States |
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